molecular formula C15H11BrS2 B1314608 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] CAS No. 113425-37-9

2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]

Cat. No.: B1314608
CAS No.: 113425-37-9
M. Wt: 335.3 g/mol
InChI Key: WHSXZCGUAAHMBX-UHFFFAOYSA-N
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Description

2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] is a fused heterocyclic compound with the molecular formula C15H11BrS2 and a molecular weight of 335.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with brominating agents in the presence of dithiolane. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the bulk manufacturing of this compound involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of iodinated or other substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of hydrogenated derivatives.

Scientific Research Applications

2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dithiolane ring play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular functions.

Comparison with Similar Compounds

    2’-Chlorospiro[[1,3]dithiolane-2,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine.

    2’-Iodospiro[[1,3]dithiolane-2,9’-fluorene]: Similar structure but with an iodine atom instead of bromine.

    Spiro[[1,3]dithiolane-2,9’-fluorene]: Lacks the halogen atom, leading to different reactivity and properties.

Uniqueness: 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its bioactivity.

Properties

IUPAC Name

2'-bromospiro[1,3-dithiolane-2,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrS2/c16-10-5-6-12-11-3-1-2-4-13(11)15(14(12)9-10)17-7-8-18-15/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXZCGUAAHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550066
Record name 2'-Bromospiro[1,3-dithiolane-2,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113425-37-9
Record name 2'-Bromospiro[1,3-dithiolane-2,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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